2-Bromo-n-butylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-n-butylpyridin-4-amine is an organic compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n-butylpyridin-4-amine typically involves the bromination of n-butylpyridin-4-amine. One common method is the reaction of n-butylpyridin-4-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure higher yields and purity of the final product. The use of automated systems and controlled reaction conditions can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-n-butylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Reduction Reactions: The compound can be reduced to form n-butylpyridin-4-amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can be carried out using oxidizing agents like potassium permanganate to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, solvents like THF or diethyl ether.
Reduction: Lithium aluminum hydride, solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate, solvents like water or acetone.
Major Products:
Substitution: Various substituted pyridines depending on the reagent used.
Reduction: n-Butylpyridin-4-amine.
Oxidation: Oxidized derivatives of pyridine.
Wissenschaftliche Forschungsanwendungen
2-Bromo-n-butylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-n-butylpyridin-4-amine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-methylpyridine
- 2-Bromo-4-nitropyridine
- 2-Bromo-4-chloropyridine
Comparison: 2-Bromo-n-butylpyridin-4-amine is unique due to the presence of the n-butyl group, which can influence its lipophilicity and membrane permeability. This makes it distinct from other bromopyridine derivatives, which may have different substituents affecting their chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13BrN2 |
---|---|
Molekulargewicht |
229.12 g/mol |
IUPAC-Name |
2-bromo-N-butylpyridin-4-amine |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-5-11-8-4-6-12-9(10)7-8/h4,6-7H,2-3,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
AWDLMHZFFAKIIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC(=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.